
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a complex organic compound. It contains several functional groups, including a furan ring, a carboxamide group, a benzyl group, and an oxadiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “N-(4-bromophenyl)furan-2-carboxamide” have been synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of Et3N . Another method involves the use of acyl chlorides and heterocyclic amine derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as FT-IR, FT-Raman, UV–Vis, and NMR spectroscopic techniques .Aplicaciones Científicas De Investigación
Antimicrobial Activities
The synthesis and analysis of various N-substituted derivatives of similar compounds have shown notable antimicrobial properties. For example, a study on the antibacterial activity of N-substituted derivatives against both Gram-negative and Gram-positive bacteria demonstrated moderate to significant efficacy. This suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains (H. Khalid et al., 2016).
Cardiac Electrophysiological Activity
Compounds containing similar structural features have been evaluated for their cardiac electrophysiological activity, showing promise as selective class III agents for treating cardiac arrhythmias. This includes findings from in vitro and in vivo models demonstrating the potential for novel therapeutic approaches to cardiovascular diseases (T. K. Morgan et al., 1990).
Chelating Properties and Metal Complexation
Research into the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules revealed their potential in coordinating with metals. These findings could be significant for developing new materials or catalysts with specific chemical or physical properties (Govindkumar R. Varde et al., 2017).
Anti-Plasmodial Activities
Studies on the N-acylated derivatives of certain compounds for their activity against Plasmodium falciparum suggest applications in the development of anti-malarial drugs. The structure-activity relationships explored in these studies highlight the critical role of specific substituents in enhancing biological activity (Theresa Hermann et al., 2021).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on phenoxazine and furan carboxamide structures for detecting ions like Cd2+ and CN− demonstrates the versatility of these compounds in analytical chemistry, environmental monitoring, and potentially in biomedical diagnostics (P. Ravichandiran et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-24(20,21)11-6-4-10(5-7-11)9-13-17-18-15(23-13)16-14(19)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYMJLQUZPKNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
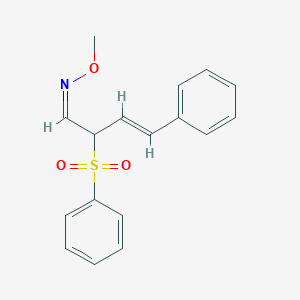
![2-[1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2607810.png)
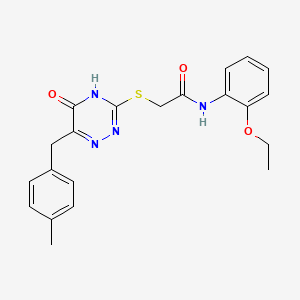
![2-[4-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2607815.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2607817.png)
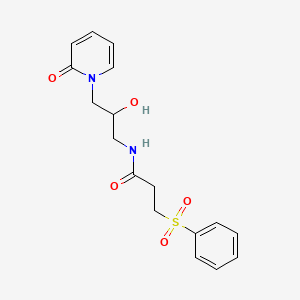
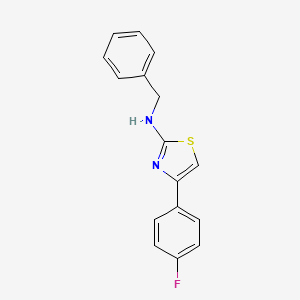
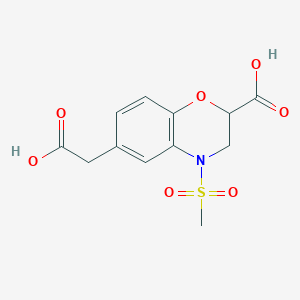
![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2607824.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2607826.png)
![N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-2,2-DIMETHYLPROPANAMIDE](/img/structure/B2607829.png)
![N-(4-chlorophenethyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2607831.png)

